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St. Louis, MO — November 20, 2025 — As the global research community continues to seek
novel therapeutic strategies against viral pathogens, the host-directed serine protease inhibitor
MM3122 emerges as a promising broad-spectrum antiviral agent. Developed by scientists at
Washington University School of Medicine in St. Louis, MM3122 targets key human proteins
that many viruses exploit for cellular entry, offering a new avenue for preventing and treating
viral infections.[1] This document provides detailed application notes and protocols for
researchers, scientists, and drug development professionals on the utilization of MM3122 in
mouse models of viral infection, with a focus on coronaviruses and influenza.

Introduction to MM3122: A Host-Directed Antiviral
Strategy

MM3122 is a potent, small-molecule inhibitor of several host cell serine proteases, primarily
Transmembrane Protease Serine 2 (TMPRSS2), matriptase, and hepsin.[2][3] These proteases
are crucial for the activation of viral surface proteins, a necessary step for viral entry into host
cells.[3][4] By blocking these human proteins, MM3122 effectively prevents the virus from
invading cells and initiating infection.[1][5] This host-directed mechanism of action presents a
significant advantage over traditional antivirals that target viral components, as it is less
susceptible to the development of viral resistance.[6]
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MM3122 has demonstrated significant efficacy in preclinical studies, particularly against SARS-
CoV-2, the virus responsible for COVID-19.[2][6] Furthermore, its mechanism of action
suggests broad-spectrum potential against other coronaviruses such as MERS-CoV and
various strains of influenza virus, all of which rely on similar host proteases for cell entry.[7][8]

Mechanism of Action: Inhibiting Viral Entry

Many respiratory viruses, including SARS-CoV-2, MERS-CoV, and influenza viruses, possess
surface glycoproteins (Spike protein in coronaviruses and Hemagglutinin in influenza) that
require proteolytic cleavage by host proteases to become active.[3][4] TMPRSS2, highly
expressed in the respiratory tract, is a key protease in this process.[2][9] Upon binding of the
virus to its cellular receptor (e.g., ACE2 for SARS-CoV-2), TMPRSS2 cleaves the viral
glycoprotein, triggering a conformational change that facilitates the fusion of the viral and
cellular membranes, allowing the viral genetic material to enter the host cell.[1][5]

MM3122 acts as a powerful inhibitor of TMPRSS2, thereby preventing this critical cleavage
event and blocking viral entry.[1]
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Mechanism of MM3122 action in preventing viral entry.

Applications in Mouse Models of Viral Infections

MM3122 has been successfully evaluated in a mouse model of COVID-19, demonstrating

significant protective effects.[2][6] Based on its mechanism of action and the known role of

TMPRSS?2 in other viral infections, its application can be extended to mouse models of

influenza and MERS-CoV.

SARS-CoV-2 Infection Model

In studies using mice infected with a mouse-adapted strain of SARS-CoV-2 (MA10), MM3122
has been shown to ameliorate disease severity.[2] Both prophylactic (administered before

infection) and therapeutic (administered after infection) regimens have proven effective in

reducing weight loss, lung congestion, and inflammation.[2][6] Prophylactic treatment also

significantly reduces viral titers in the lungs.[2][6]

MM3122 (50 MM3122 (50 MM3122
Parameter 100 mg/kg, mg/kg, 100 mg/kg,
(SARS-CoV- . ( < g S . ( - g
Prophylactic) Prophylactic) Therapeutic)  Therapeutic)
) No significant  No significant
Weight Loss Reduced Reduced
Lung
Congestion 0.5 0.5
Score
Lung Viral
] No significant  No significant
Titer (Fold
reduction reduction
Reduction)
Inflammatory
] Reduced Reduced
Cytokines

Data summarized from a study by Martinez et al. (2024).[2]
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Influenza Virus Infection Model (Proposed)

While direct in vivo studies of MM3122 in influenza-infected mice are not yet published, the
critical role of TMPRSS?2 in the activation of influenza A virus hemagglutinin is well-established.
[10] Studies with other TMPRSS2 inhibitors, such as camostat and nafamostat, have
demonstrated efficacy in mouse models of influenza, reducing viral replication.[2][4][11]
Therefore, MM3122 is a strong candidate for evaluation in influenza mouse models.

Nafamostat (30

Vehicle Control Camostat
Parameter _ mg/kg/day,
(Influenza) (Intraperitoneal) )
Intraperitoneal)
Virus Secretion Rate
90% 45%
(Day 5)
Lung Viral Titer - Reduced Reduced
Inflammatory
] Reduced
Cytokines

Data from studies on camostat and nafamostat in influenza mouse models.[2][4][11]

MERS-CoV Infection Model (Proposed)

Similar to influenza, the in vivo efficacy of MM3122 against MERS-CoV has not been reported.
However, MM3122 potently blocks MERS-CoV entry in cell culture, and studies with TMPRSS2
knockout mice show reduced lung pathology following MERS-CoV infection, strongly
suggesting a protective role for TMPRSS2 inhibitors.[7][12] Other TMPRSS2 inhibitors like
camostat and nafamostat have also shown potent in vitro activity against MERS-CoV.[1]

Experimental Protocols

The following are detailed protocols for the use of MM3122 in mouse models of viral infection,
based on established methodologies.

Protocol 1: Prophylactic and Therapeutic Treatment of
SARS-CoV-2 Infection in Mice
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This protocol is adapted from studies evaluating MM3122 in a mouse model of COVID-19.[2]
Materials:

MM3122

Vehicle (e.g., saline)

Mouse-adapted SARS-CoV-2 strain (e.g., MA10)

11- to 12-month-old female mice (or other appropriate strain)

Intranasal and intraperitoneal injection equipment

Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

Experimental Workflow:
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Procedure:

Prophylactic Arm
Administer MM3122 (IP)
(50 or 100 mg/kg)

-30 minutes

Intranasal Infection
(SARS-CoV-2 MA10)

Therapeutic Arm
Intranasal Infection
(SARS-CoV-2 MA10)

+24 hours

Administer MM3122 (IP)
(50 or 100 mg/kg)

Monitoring\%Anabf’s}z/(Both Arms)

Daily Weight Measurement
(5 days)

Euthanasia & Tissue Collection
(Day 5 post-infection)

- Viral Titer (Lung)
- Lung Congestion Score
- Cytokine Analysis
- Histopathology

Click to download full resolution via product page

Workflow for in vivo evaluation of MM3122.

o Animal Acclimatization: Acclimatize mice to the BSL-3 facility for at least 72 hours prior to the

experiment.

» Drug Preparation: Prepare MM3122 in the appropriate vehicle at the desired concentrations
(e.g., 50 mg/kg and 100 mg/kg).
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e Grouping: Divide mice into experimental groups (e.g., mock-infected, vehicle-treated,
prophylactic MM3122, therapeutic MM3122).

e Prophylactic Treatment: For the prophylactic group, administer MM3122 via intraperitoneal
(IP) injection 30 minutes prior to infection.[2]

« Infection: Anesthetize mice and intranasally inoculate with 1,000 PFU of the mouse-adapted
SARS-CoV-2 strain.[2]

o Therapeutic Treatment: For the therapeutic group, administer MM3122 via IP injection 24
hours after infection.[2]

» Monitoring: Monitor mice daily for weight loss and clinical signs of disease for 5 days.[2]

« Endpoint Analysis: On day 5 post-infection, euthanize the mice and collect lung tissue for
analysis of:

o

Viral Titer: Determine infectious virus titer in lung homogenates via plaque assay.

[¢]

Lung Congestion Score: Visually score the gross pathology of the lungs.

o

Cytokine and Chemokine Analysis: Measure levels of pro-inflammatory cytokines in lung
homogenates using a multiplex assay.[2]

[¢]

Histopathology: Fix lung tissue in formalin for histological analysis.

Protocol 2: Evaluation of MM3122 in an Influenza Virus
Infection Mouse Model (Proposed)

This proposed protocol is based on established methods for testing TMPRSS2 inhibitors
against influenza in mice.[2][4][11]

Materials:
e MM3122

» Vehicle (e.g., saline)
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Influenza A virus strain (e.g., A/lHyogo/YS/2011 (H1N1)pdmOQ9)

Appropriate mouse strain (e.g., BALB/c)

Intranasal and intraperitoneal injection equipment

Appropriate biosafety level facilities and PPE

Procedure:

Animal Acclimatization and Grouping: As described in Protocol 1.

o Drug Preparation: Prepare MM3122 in the appropriate vehicle. A starting dose of 30-50
mg/kg/day administered intraperitoneally can be considered based on studies with other
TMPRSS2 inhibitors and MM3122's known pharmacokinetics.[11]

e Treatment and Infection:

o Prophylactic: Administer MM3122 (IP) daily, starting one day before intranasal infection
with influenza virus.

o Therapeutic: Begin daily IP administration of MM3122 24 hours after infection.
» Monitoring: Monitor mice daily for weight loss, clinical signs, and mortality for up to 14 days.

» Endpoint Analysis: At selected time points (e.g., days 3, 5, and 7 post-infection), a subset of
mice from each group can be euthanized for:

o Viral Titer: Determine viral load in bronchoalveolar lavage fluid or lung homogenates.
o Cytokine Analysis: Measure inflammatory cytokine levels in lung tissue.
o Histopathology: Assess lung inflammation and damage.

Safety and Pharmacokinetics of MM3122

MM3122 has demonstrated an excellent safety profile in mice. Daily intraperitoneal
administration of doses up to 100 mg/kg for 7 days resulted in no adverse effects, weight loss,
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or changes to harvested organs.[13] The compound also exhibits favorable pharmacokinetics,
with a half-life of 8.6 hours in plasma and 7.5 hours in lung tissue, making it suitable for in vivo
studies.[6]

Conclusion and Future Directions

MM3122 represents a promising lead candidate for a broad-spectrum antiviral drug. Its host-
directed mechanism of action, potent inhibition of key serine proteases, and favorable safety
and pharmacokinetic profiles make it an invaluable tool for viral infection research. The detailed
protocols provided herein will enable researchers to effectively utilize MM3122 in mouse
models to further elucidate its therapeutic potential against a range of viral pathogens.

Future research should focus on direct in vivo evaluation of MM3122 in influenza and MERS-
CoV mouse models to confirm its efficacy. Additionally, the development of alternative
formulations, such as for inhalation or nebulization, could enhance its delivery to the primary
site of respiratory viral infections and potentially increase its therapeutic efficacy.[2]

By providing a robust framework for the in vivo application of MM3122, we aim to accelerate
the development of this and other novel host-directed antivirals, ultimately strengthening our
preparedness for future viral threats.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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